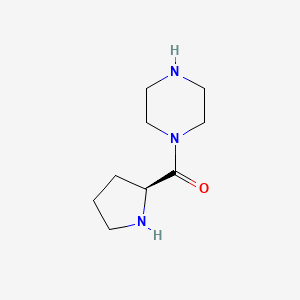

(S)-1-Prolylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

piperazin-1-yl-[(2S)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C9H17N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h8,10-11H,1-7H2/t8-/m0/s1 |

InChI Key |

JYUNMEBZNGEJBM-QMMMGPOBSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCNCC2 |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Prolylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Prolylpiperazine, a chiral molecule incorporating the foundational structures of both L-proline and piperazine, represents a significant scaffold in medicinal chemistry. Its unique combination of a rigid pyrrolidine ring and a versatile piperazine moiety offers a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential synthesis, based on available data for the compound and its close structural analogs.

Chemical Identity and Properties

While specific experimental data for this compound is limited in publicly accessible databases, its chemical properties can be inferred from its constituent parts and data from closely related compounds. The systematic IUPAC name for this compound is (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone .

For the purpose of providing quantitative data, information for the closely related N-methylated analog, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone , and the racemic N-methylated analog, (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone , is presented below. It is important to note that the addition of the methyl group will slightly alter the physicochemical properties.

Table 1: Chemical Identifiers and Properties of this compound Analogs

| Property | (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone | (4-Methyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone (Racemic) |

| CAS Number | 100158-68-7 | 116818-82-7[1][2][3] |

| Molecular Formula | C₁₀H₁₉N₃O | C₁₀H₁₉N₃O[1][2] |

| Molecular Weight | 197.28 g/mol | 197.28 g/mol [1] |

| IUPAC Name | (4-methylpiperazin-1-yl)-((2S)-pyrrolidin-2-yl)methanone | (4-methylpiperazin-1-yl)(pyrrolidin-2-yl)methanone |

| SMILES | CN1CCN(C(=O)[C@H]2CCCN2)CC1 | CN1CCN(C(=O)C2CCCN2)CC1[2] |

| InChI | InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1 | InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3[2] |

| InChI Key | Not Available | FXYNRDLXGBFSTB-UHFFFAOYSA-N[2] |

Chemical Structure

This compound consists of an L-proline residue where the carboxyl group forms an amide linkage with one of the nitrogen atoms of a piperazine ring. The stereochemistry of the proline is retained, conferring chirality to the entire molecule.

Experimental Protocols: A Representative Synthesis

Objective: To synthesize (S)-piperazin-1-yl(pyrrolidin-2-yl)methanone.

Materials:

-

N-Boc-L-proline

-

Piperazine (excess)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (for chromatography)

Workflow Diagram:

Procedure:

-

Amide Coupling:

-

To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of piperazine (3-5 equivalents, excess to minimize di-acylation) in DCM to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

-

Workup and Purification of Protected Intermediate:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-Prolylpiperazine.

-

-

Deprotection:

-

Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

-

Final Workup and Purification:

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

If necessary, purify the final product, this compound, by silica gel column chromatography using a mixture of ethyl acetate and methanol as the eluent.

-

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not extensively documented in the available literature. However, the constituent moieties, proline and piperazine, are prevalent in a vast number of biologically active compounds.

-

Piperazine Derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antipsychotic, antihistaminic, antianginal, antidepressant, and anticancer effects. The two nitrogen atoms in the piperazine ring can interact with various biological targets.

-

Proline and its derivatives are crucial components of peptides and proteins, often inducing specific secondary structures. Proline-rich motifs are known to be involved in protein-protein interactions.

Given these general activities, this compound could potentially interact with a variety of biological targets. A hypothetical signaling pathway involvement could be as an antagonist or agonist at a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

Hypothetical Signaling Pathway Diagram:

References

(S)-1-Prolylpiperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Prolylpiperazine, a chiral molecule incorporating both a proline and a piperazine moiety. Due to the limited availability of data for this specific compound in public scientific databases, this guide focuses on its deduced chemical properties, a representative synthetic protocol, and the potential research applications based on the functionalities of its constituent parts.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Systematic Name | (S)-1-(pyrrolidine-2-carbonyl)piperazine | IUPAC Nomenclature |

| Molecular Formula | C₉H₁₇N₃O | - |

| Molecular Weight | 183.26 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a solid or oil | By analogy to similar small molecules |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of polar functional groups |

| Chirality | Chiral, (S)-enantiomer | Inherited from the L-proline precursor |

Synthesis Methodology

The synthesis of this compound can be achieved through standard peptide coupling procedures. A common and effective method involves the coupling of N-protected (S)-proline with piperazine, followed by deprotection.

Experimental Protocol: Synthesis of this compound via Carbodiimide Coupling

Materials:

-

N-Boc-(S)-proline

-

Piperazine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

Dissolve N-Boc-(S)-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents to prevent di-acylation) in DCM.

-

Slowly add the piperazine solution to the activated N-Boc-(S)-proline mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Intermediate:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-(S)-1-Prolylpiperazine) by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in DCM.

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to obtain the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate to yield this compound.

-

Potential Applications and Research Context

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their wide range of biological activities. The incorporation of a proline moiety introduces rigidity and a specific stereochemical conformation, which can be crucial for molecular recognition by biological targets.

-

Drug Discovery: Proline-piperazine hybrids can be explored as scaffolds for the development of novel therapeutic agents, particularly targeting proteases or peptidomimetic interactions. Many piperazine derivatives exhibit central nervous system activity.

-

Catalysis: Chiral amines derived from proline are used as organocatalysts in various asymmetric syntheses. This compound could be investigated for its catalytic activity.

-

Material Science: The rigid and functionalized nature of this molecule could lend itself to applications in the development of novel polymers or supramolecular assemblies.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: A logical workflow for the two-step synthesis of this compound.

An In-depth Technical Guide on the Synthesis and Discovery of (S)-1-Prolylpiperazine Derivatives as VLA-4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of (S)-1-Prolylpiperazine derivatives, a class of potent Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is a key integrin involved in cell adhesion and migration, playing a crucial role in inflammatory processes. The development of small molecule antagonists for VLA-4 represents a significant therapeutic strategy for various inflammatory diseases.

Discovery and Therapeutic Rationale

A series of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives were synthesized and evaluated for their potential as VLA-4 antagonists. The research aimed to identify potent and orally bioavailable small molecules that could inhibit the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), thereby preventing the recruitment of leukocytes to sites of inflammation. Out of 22 compounds synthesized in a key study, 19 demonstrated potent activity with low nanomolar IC50 values, highlighting the promise of this chemical scaffold.[1]

Synthesis of this compound Derivatives

The synthesis of the target compounds involves a multi-step process, which is adaptable for generating a library of derivatives with diverse substitutions. A representative synthetic scheme is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound derivatives.

Step 1: Coupling of N-Boc-(S)-proline with a Piperazine Derivative

To a solution of N-Boc-(S)-proline (1.0 eq) in dichloromethane (DCM) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture was stirred at room temperature for 30 minutes. A solution of the desired piperazine derivative (1.0 eq) in DCM was then added, and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with water, and the organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the coupled intermediate.

Step 2: N-Alkylation with a Bromoacetic Acid Derivative

The intermediate from Step 1 (1.0 eq) and a bromoacetic acid derivative (1.1 eq) were dissolved in N,N-dimethylformamide (DMF). Potassium carbonate (2.0 eq) was added, and the mixture was stirred at 60°C for 4 hours. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by flash chromatography to yield the N-alkylated product.

Step 3: Boc Deprotection

The Boc-protected intermediate from Step 2 was dissolved in a solution of 4M HCl in 1,4-dioxane. The solution was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the resulting residue was triturated with diethyl ether to give the final this compound derivative as a hydrochloride salt.

Quantitative Data Summary

The biological activity of the synthesized compounds was evaluated through their ability to inhibit the VLA-4-mediated cell adhesion. The following table summarizes the inhibitory concentrations (IC50) for a selection of representative compounds from the study by Chiba et al.

| Compound ID | R Group | IC50 (nM) |

| 11a | H | 5.4 |

| 11b | 2-Methylphenyl | 2.1 |

| 11c | 3-Methylphenyl | 2.3 |

| 11d | 4-Methylphenyl | 1.8 |

| 11o | 4-Hydroxyphenyl | 1.1 |

| 11p | 3-Hydroxyphenyl | 1.5 |

VLA-4 Signaling Pathway and Mechanism of Action

VLA-4, an integrin receptor expressed on the surface of leukocytes, mediates their adhesion to the vascular endothelium by binding to VCAM-1. This interaction is a critical step in the migration of inflammatory cells from the bloodstream into tissues. This compound derivatives act as antagonists by binding to VLA-4 and blocking its interaction with VCAM-1, thereby inhibiting leukocyte adhesion and extravasation.

Caption: VLA-4 signaling and the antagonistic action of this compound derivatives.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective VLA-4 antagonists. The synthetic routes are well-established and allow for the generation of diverse libraries for structure-activity relationship studies. The promising in vitro activity of these compounds warrants further investigation into their in vivo efficacy and potential as therapeutic agents for inflammatory diseases. The detailed methodologies and data presented in this guide are intended to support researchers in the continued exploration and optimization of this important class of molecules.

References

(S)-1-Prolylpiperazine: A Chiral Scaffold for Asymmetric Synthesis in Drug Discovery

(S)-1-Prolylpiperazine is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, conformationally constrained structure, derived from the natural amino acid L-proline, makes it an invaluable tool in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₉H₁₇N₃O |

| Molecular Weight | 183.25 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Chirality | Contains one stereocenter with (S)-configuration |

| pKa | Expected to have multiple pKa values corresponding to the different nitrogen atoms, likely in the basic range. |

Synthesis of this compound

The synthesis of this compound typically involves the coupling of a protected L-proline derivative with piperazine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-L-proline

-

Piperazine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HOBt)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent for deprotection

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a solution of N-Boc-L-proline (1 equivalent) in DCM, add piperazine (1.1 equivalents) and a coupling agent such as DCC (1.1 equivalents) at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The resulting suspension is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-Boc-(S)-1-prolylpiperazine.

-

Purification: The crude product is purified by silica gel column chromatography.

-

Deprotection: The purified N-Boc-(S)-1-prolylpiperazine is dissolved in a solution of TFA in DCM (e.g., 20% v/v) or HCl in an organic solvent.

-

The reaction is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure. The residue is then basified with a saturated aqueous NaHCO₃ solution and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to afford this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Applications in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary and organocatalyst in a variety of asymmetric transformations, including aldol reactions, Michael additions, and the synthesis of other chiral building blocks. The proline moiety provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Asymmetric Aldol Reaction

Proline and its derivatives are well-known catalysts for asymmetric aldol reactions. This compound can be utilized in a similar fashion, where the secondary amine of the piperazine ring can form an enamine intermediate with a ketone, which then reacts with an aldehyde.

Illustrative Signaling Pathway of a Proline-Catalyzed Aldol Reaction

Caption: Catalytic cycle of an aldol reaction.

While specific yield and enantiomeric excess (ee) data for reactions using this compound are not extensively reported, analogous reactions with other proline derivatives consistently demonstrate high yields and excellent enantioselectivities, often exceeding 90% ee.

Application in Drug Development: A Case Study in Antiviral Synthesis

The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The incorporation of a chiral center, as in this compound, allows for the development of stereospecific drugs with improved efficacy and reduced side effects.

While a direct synthesis of a marketed antiviral drug using this compound is not prominently documented, its structural motifs are present in various antiviral agents. For instance, the synthesis of piperazine-containing antiviral drugs often involves the introduction of a chiral amine, a role that this compound is well-suited to fulfill.

Experimental Workflow for Incorporating a Chiral Piperazine Moiety into a Drug Candidate

Caption: Integration into a drug scaffold.

Conclusion

This compound stands as a potent and valuable chiral building block for the synthesis of enantiomerically pure compounds. Its straightforward synthesis from readily available starting materials and its ability to induce high stereoselectivity make it an attractive tool for medicinal chemists and researchers in drug discovery. Further exploration of its catalytic potential and application in the synthesis of novel therapeutic agents is a promising area for future research.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of (S)-1-Prolylpiperazine in Asymmetric Synthesis

This guide provides a detailed examination of this compound and its derivatives as powerful organocatalysts in the field of asymmetric synthesis. Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has emerged as a cornerstone of modern synthetic chemistry, offering a more sustainable and often complementary approach to traditional metal-based catalysis. Among the diverse array of organocatalysts, those derived from the natural amino acid L-proline are particularly prominent due to their low cost, stability, and remarkable ability to induce high levels of stereoselectivity.[1][2][3]

This compound is a structurally modified proline catalyst. By replacing the carboxylic acid group with a piperazine moiety, its chemical properties—such as solubility, basicity, and steric profile—are altered, leading to enhanced reactivity and selectivity in various asymmetric transformations. This guide will delve into the mechanistic underpinnings of its catalytic activity, showcase its application in key carbon-carbon bond-forming reactions, provide detailed experimental protocols, and present quantitative data to illustrate its efficacy.

Core Mechanism: Enamine Catalysis

This compound, like its parent L-proline, operates primarily through an enamine-based catalytic cycle. This mechanism mimics the strategy employed by Class I aldolase enzymes.[4][5] The catalyst's secondary amine is the key functional group that initiates the cycle by reacting with a carbonyl donor (typically a ketone or aldehyde) to reversibly form an iminium ion. Subsequent deprotonation generates a highly nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, forming a new carbon-carbon bond with controlled stereochemistry. Finally, hydrolysis of the resulting iminium intermediate releases the chiral product and regenerates the catalyst, allowing it to re-enter the cycle.[6][7]

The stereochemical outcome of the reaction is dictated by the catalyst's chiral scaffold, which directs the electrophile to attack one specific face of the enamine. The piperazine group can influence this process through steric hindrance and by modifying the electronic environment of the catalytic center.

Figure 1: Generalized enamine catalytic cycle for this compound.

Applications in Key Asymmetric Reactions

Proline-derived catalysts are versatile and have been successfully applied to a wide range of asymmetric transformations. The following sections highlight their use in aldol, Mannich, and Michael reactions, which are fundamental for constructing complex molecular architectures.

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable chiral building blocks. Proline-type catalysts enable the direct asymmetric aldol reaction between an unmodified ketone and an aldehyde.[8][9] The catalyst activates the ketone via enamine formation, which then attacks the aldehyde with high stereocontrol.[5][10]

| Entry | Ketone Donor | Aldehyde Acceptor | Cat. (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Ref |

| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 4 | 68 | 76 (R) | [9] |

| 2 | Acetone | Isobutyraldehyde | 30 | DMSO | 48 | 97 | 96 (R) | [9] |

| 3 | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | MeOH/H₂O | 24 | 95 | 98 | [2] |

| 4 | Cyclohexanone | Propanal | 10 | MeOH/H₂O | 24 | 85 | 96 | [2] |

| 5 | Acetone | Pentanal | 30 | DMSO | - | Low | - | [9] |

Table 1: Performance of (S)-Proline Catalysts in Asymmetric Aldol Reactions. (Note: Data is for the parent catalyst L-proline, which establishes the baseline performance for its derivatives).

Asymmetric Mannich Reaction

The Mannich reaction is a three-component condensation that produces β-amino carbonyl compounds, which are precursors to essential molecules like amino acids and amino alcohols. In the organocatalytic version, the enamine generated from a ketone or aldehyde attacks an imine electrophile.[11] Proline derivatives have been shown to catalyze this reaction with high diastereo- and enantioselectivity, providing access to chiral amines.[12]

| Entry | Aldehyde Donor | Imine Acceptor | Catalyst | Cat. (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Propanal | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 20 | DMSO | 94 | 95:5 | 99 |

| 2 | Isovaleraldehyde | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 20 | DMSO | 95 | 93:7 | 99 |

| 3 | Cyclohexanecarboxaldehyde | N-PMP-protected ethyl glyoxylate imine | (S)-Proline | 35 | NMP | 84 | 97:3 | >99 |

Table 2: Performance of (S)-Proline in Asymmetric Mannich Reactions. (Data adapted from representative proline-catalyzed Mannich reactions to illustrate typical outcomes).

Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. It is a widely used method for C-C bond formation. Organocatalysts like this compound can activate ketones or aldehydes to form enamines, which then act as soft nucleophiles for the 1,4-addition to Michael acceptors like nitroolefins or enones.[13][14] This reaction is highly valuable for the synthesis of functionalized chiral molecules.[15][16]

| Entry | Donor | Acceptor | Catalyst System | Solvent | Yield (%) | dr | ee (%) |

| 1 | Propanal | Nitrostyrene | Diphenylprolinol silyl ether | Toluene | 97 | 93:7 | 99 |

| 2 | Cyclohexanone | β-Nitrostyrene | (S)-Proline | CHCl₃ | 82 | 6:1 | 20 |

| 3 | Diethyl malonate | Chalcone | Chiral Thiourea | Toluene | 96 | - | 93 |

Table 3: Performance in Asymmetric Michael Addition Reactions. (Data shown for various proline-type and other organocatalytic systems to demonstrate the scope of the reaction).

Detailed Experimental Protocols

Adherence to a precise experimental methodology is critical for achieving high yield and stereoselectivity in organocatalyzed reactions. Below is a representative protocol for a proline-catalyzed asymmetric aldol reaction.

General Procedure for a Small-Scale Asymmetric Aldol Reaction

-

Vessel Preparation: A 2 mL glass vial equipped with a magnetic stir bar is used as the reaction vessel.

-

Catalyst and Solvent Addition: The vial is charged with this compound (or a related proline catalyst, e.g., 0.03 mmol, 10 mol%). The chosen solvent (e.g., 50 µL of a 4:1 MeOH/H₂O mixture) is then added.[2]

-

Reagent Addition: The ketone donor (e.g., 1.5 mmol) is added, followed by the limiting aldehyde acceptor (e.g., 0.3 mmol). The order of addition can be crucial and should be consistent.

-

Reaction Execution: The vial is sealed and the heterogeneous mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Analysis: The structure of the product is confirmed by ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Figure 2: Standard experimental workflow for an organocatalyzed reaction.

Conclusion

This compound and its related derivatives represent a highly valuable class of organocatalysts for asymmetric synthesis. Their ability to operate through a well-defined enamine catalysis mechanism provides reliable and highly stereoselective access to a wide range of chiral building blocks. Key advantages include operational simplicity, stability to air and moisture, low toxicity, and the avoidance of heavy metal contaminants, making them particularly attractive for applications in pharmaceutical and drug development.[17][18] As the field of organocatalysis continues to expand, the rational design of new proline-based catalysts like this compound will undoubtedly unlock even more powerful and efficient synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pnas.org [pnas.org]

- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. studylib.net [studylib.net]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent progress in catalytic asymmetric Michael additions - Beijing Institute of Technology [pure.bit.edu.cn]

- 15. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

Spectroscopic Analysis of (S)-1-Prolylpiperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the expected spectroscopic data for (S)-1-Prolylpiperazine, a chiral organic compound of interest in medicinal chemistry and drug development. Due to the limited public availability of specific experimental spectra for this exact molecule, this document provides a template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. The presented data tables are populated with hypothetical values based on the known structure of this compound and typical ranges for similar functional groups, serving as a reference for researchers acquiring and analyzing this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.50 | t | 1H | ~7.0 | Proline α-CH |

| ~3.00 - 3.20 | m | 2H | - | Piperazine N-CH₂ (axial) |

| ~2.70 - 2.90 | m | 2H | - | Piperazine N-CH₂ (equatorial) |

| ~2.40 - 2.60 | m | 4H | - | Piperazine C-CH₂ |

| ~1.80 - 2.20 | m | 4H | - | Proline β, δ-CH₂ |

| ~1.50 - 1.70 | m | 1H | - | Piperazine NH |

¹³C NMR Data

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | Proline C=O |

| ~60.0 | Proline α-CH |

| ~50.0 | Piperazine N-CH₂ |

| ~45.0 | Piperazine C-CH₂ |

| ~30.0 | Proline β-CH₂ |

| ~25.0 | Proline γ-CH₂ |

| ~24.0 | Proline δ-CH₂ |

Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, the spectral width would typically be 0-12 ppm. For ¹³C NMR, the spectral width would be approximately 0-200 ppm. Standard pulse sequences would be used for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (piperazine) |

| ~2950, 2850 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1100 | Medium | C-N stretch |

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

MS Data

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 183.14 | 100 | [M+H]⁺ (Protonated Molecular Ion) |

| 114.09 | ~70 | Fragment corresponding to prolyl group |

| 70.07 | ~50 | Fragment corresponding to piperazine ring |

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound would be acquired using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid, would be infused into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecular ion [M+H]⁺. The mass spectrum would be recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

(S)-1-Prolylpiperazine: A Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals

Abstract

(S)-1-Prolylpiperazine is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid proline scaffold combined with the versatile piperazine moiety makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, potential therapeutic applications, and relevant biological pathways associated with the this compound core structure. Due to its limited commercial availability, this guide also details pathways for its procurement via custom synthesis and provides illustrative experimental protocols.

Commercial Availability and Procurement

Our comprehensive search of major chemical supplier catalogs, including Sigma-Aldrich, Chem-Impex, and ChemicalBook, reveals that This compound is not a readily available, off-the-shelf chemical . Researchers seeking to acquire this compound will likely need to engage a custom synthesis service.

Several companies specialize in the custom synthesis of organic molecules for research and development purposes. These services can provide this compound on a milligram to kilogram scale, with price and lead time dependent on the required quantity and purity.

Table 1: Custom Chemical Synthesis Service Providers

| Service Provider | Key Capabilities | Website |

| Enamine | Multistep organic synthesis, asymmetric synthesis, focused library synthesis.[1] | --INVALID-LINK-- |

| Tocris Bioscience | High-purity complex organic molecules, chiral resolution, stable isotope labeling.[2] | --INVALID-LINK-- |

| BOC Sciences | Custom synthesis from milligram to kilogram scale, building block synthesis, radiolabeled synthesis.[3] | --INVALID-LINK-- |

| Aurora Fine Chemicals | Complex, multi-step syntheses for drug discovery and research institutions.[4] | --INVALID-LINK-- |

| Taros Chemicals | Organic & organometallic synthesis, from lab to pilot scale, handling of hazardous substances.[5] | --INVALID-LINK-- |

When requesting a quote for custom synthesis, researchers should be prepared to provide the desired quantity, purity specifications, and any required analytical data (e.g., NMR, HPLC, Mass Spectrometry).

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives typically involves the coupling of a protected proline derivative with piperazine. A general synthetic approach is outlined below.

General Synthetic Scheme

A common method for the synthesis of N-alkylated piperazines is through nucleophilic substitution or reductive amination. In the case of this compound, the amide bond formation between the proline carboxylic acid and one of the piperazine nitrogens is the key step.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of a Prolyl-Piperazine Derivative

Materials:

-

N-Boc-(S)-proline

-

Piperazine (in excess)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a solution of N-Boc-(S)-proline (1 equivalent) in DCM, add piperazine (3 equivalents) and DIPEA (3 equivalents). Cool the mixture to 0°C in an ice bath.

-

Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-(S)-1-Prolylpiperazine.

-

Deprotection: Dissolve the purified N-Boc-(S)-1-Prolylpiperazine in a solution of 20% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Final Work-up: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with diethyl ether to yield this compound as a TFA salt.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Potential Therapeutic Applications and Biological Activity

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities.[6][7][8] The incorporation of the rigid (S)-proline moiety can impart specific conformational constraints, potentially leading to enhanced selectivity and potency for various biological targets.

Table 2: Potential Therapeutic Areas for Prolyl-Piperazine Derivatives

| Therapeutic Area | Rationale and Examples |

| Central Nervous System (CNS) Disorders | Piperazine derivatives are well-known for their activity on CNS targets, including dopamine and serotonin receptors.[9][10] The prolyl-piperazine core could be explored for developing novel antipsychotics, antidepressants, and anxiolytics. |

| Oncology | Many piperazine-containing compounds exhibit anticancer properties.[6] The prolyl-piperazine scaffold could be functionalized to target kinases or other proteins involved in cancer cell signaling pathways. |

| Infectious Diseases | Piperazine itself has anthelmintic properties, and various derivatives have shown antibacterial and antifungal activity.[11] |

| Metabolic Diseases | Some piperazine derivatives have been investigated as DPP-IV inhibitors for the treatment of diabetes.[12] |

Signaling Pathway Involvement

The biological effects of prolyl-piperazine derivatives are expected to be mediated through their interaction with various signaling pathways, largely dependent on the specific substitutions on the piperazine ring.

Pro-Apoptotic Signaling in Cancer Cells

Based on studies of other novel piperazine-containing compounds, a potential mechanism of action in cancer cells could involve the induction of apoptosis through both intrinsic and extrinsic pathways.[13]

Caption: Potential pro-apoptotic signaling pathways for a prolyl-piperazine derivative.

This hypothetical pathway suggests that a prolyl-piperazine compound could induce the production of reactive oxygen species (ROS), leading to mitochondrial stress and the release of cytochrome c, which in turn activates the intrinsic apoptosis pathway via caspase-9. Simultaneously, it might activate the extrinsic pathway through caspase-8 and inhibit the pro-survival NF-κB signaling pathway.[13]

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for drug discovery. While not commercially available as a stock item, it can be procured through custom synthesis. The versatile nature of the piperazine ring, combined with the stereochemical definition of the proline moiety, offers a rich design space for medicinal chemists targeting a wide array of diseases. Further research into the synthesis and biological evaluation of derivatives based on this core structure is warranted to fully elucidate their therapeutic potential.

References

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 3. biocompare.com [biocompare.com]

- 4. aurorafinechemicals.com [aurorafinechemicals.com]

- 5. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of (S)-1-Prolylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Classification

Based on the known hazards of piperazine and its derivatives, (S)-1-Prolylpiperazine is anticipated to be classified under several GHS hazard categories. The following table summarizes the potential hazards. It is crucial to handle this compound as if it possesses all these potential hazards until specific toxicological data becomes available.

Table 1: Anticipated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 1 | GHS02 | Danger | H228: Flammable solid[1] |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage |

| Respiratory Sensitization | Category 1 | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] |

| Skin Sensitization | Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction[1] |

| Reproductive Toxicity | Category 2 | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child[1] |

| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following experimental workflow outlines the recommended procedures for handling this compound in a laboratory setting.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Section 3: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles and a face shield should be worn. |

| Skin | Chemical-resistant Gloves and Lab Coat | Nitrile or neoprene gloves and a flame-retardant lab coat are recommended. |

| Respiratory | Respirator | An air-purifying respirator with an appropriate cartridge should be used if working outside a fume hood or if dust is generated. |

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical. The following logical relationship diagram outlines the steps to be taken.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Section 5: Toxicological and Physicochemical Data (Inferred)

While specific quantitative data for this compound is unavailable, the following table provides a summary of data for piperazine, which can serve as a conservative reference.

Table 3: Toxicological and Physicochemical Data for Piperazine

| Property | Value | Reference |

| Toxicological Data | ||

| LD50 (Oral, Rat) | 1.9 g/kg | [2] |

| LD50 (Dermal, Rabbit) | 4 g/kg | |

| Physicochemical Data | ||

| Molecular Formula | C₈H₁₅N₃O | |

| Molecular Weight | 169.23 g/mol | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Solubility | Soluble in water |

Section 6: Experimental Protocols

Detailed experimental protocols should be developed on a case-by-case basis, taking into account the specific reaction conditions and quantities of this compound being used. A generic protocol for a small-scale reaction is provided below.

Protocol: Small-Scale Synthesis Using this compound

-

Preparation:

-

Ensure the fume hood is clean and operational.

-

Assemble all necessary glassware and ensure it is dry.

-

Don all required PPE as outlined in Table 2.

-

Have appropriate quenching and waste containers ready.

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh the required amount of this compound in the fume hood.

-

Slowly add the compound to the reaction vessel containing the appropriate solvent.

-

Maintain the inert atmosphere and control the reaction temperature as required by the specific protocol.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture using an appropriate reagent.

-

Perform the necessary extractions and washes in a separatory funnel within the fume hood.

-

Concentrate the product using a rotary evaporator with a cold trap.

-

Purify the crude product using the designated method (e.g., column chromatography, recrystallization).

-

-

Cleanup:

-

Decontaminate all glassware by rinsing with an appropriate solvent, followed by a thorough wash with soap and water.

-

Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled waste containers according to institutional guidelines.

-

Wipe down the fume hood and surrounding work area with an appropriate cleaning agent.

-

Remove and properly dispose of contaminated PPE.

-

Conclusion

While the precise safety profile of this compound remains to be fully elucidated, a cautious and informed approach based on the known hazards of piperazine derivatives is essential for its safe handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the potential risks associated with this compound and maintain a safe and productive laboratory environment. It is strongly recommended that institutional safety protocols are consulted and followed at all times.

References

An In-depth Technical Guide to the Solubility of (S)-1-Prolylpiperazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Prolylpiperazine is a chiral organic compound of significant interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active molecules. Understanding its solubility in a range of common organic solvents is crucial for its synthesis, purification, formulation, and overall handling in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a comparative analysis based on structurally similar compounds.

Factors Influencing Solubility

The solubility of a compound like this compound is governed by several factors, primarily the principle of "like dissolves like." The key molecular features influencing its solubility include:

-

Polarity: The presence of two nitrogen atoms in the piperazine ring and the carbonyl group in the prolyl moiety imparts a significant degree of polarity to the molecule.

-

Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore expected to be effective.

-

Molecular Size and Shape: The overall size and rigidity of the molecule will influence how well it can be solvated by solvent molecules.

Based on these characteristics, this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. The following are detailed methodologies for commonly employed and reliable experimental techniques.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[1][2]

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3] The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature can be employed to facilitate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid contamination with undissolved solid, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) should be used.

-

Quantification: Analyze the concentration of this compound in the collected sample using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on the mass of the dissolved solute.[4][5]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).

-

Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish. Record the combined mass of the dish and the solution.

-

Evaporation: Carefully evaporate the solvent in a fume hood, optionally using a gentle heat source like a water bath or a vacuum oven to expedite the process without decomposing the solute.

-

Drying and Final Weighing: Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant mass is achieved. Cool the dish in a desiccator before weighing.

-

Calculation: The solubility can be calculated from the mass of the residue and the volume or mass of the solvent evaporated.

Analytical Quantification Methods

The choice of analytical method for quantifying the concentration of this compound in the saturated solution is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common and sensitive method for quantifying organic compounds.[6] Since piperazine itself lacks a strong chromophore, derivatization with a UV-active agent might be necessary to enhance detection at low concentrations.[6]

-

Gas Chromatography (GC): GC can also be used, particularly for volatile derivatives of the compound.

-

Acid-Base Titration: Given the basic nature of the piperazine moiety, non-aqueous acid-base titration can be a simple and cost-effective method for determining the concentration in certain organic solvents.[7]

Data Presentation: Solubility of Structurally Related Compounds

In the absence of specific experimental data for this compound, the following table summarizes the solubility of other piperazine derivatives in common organic solvents to provide a comparative reference. This data can help researchers estimate the potential solubility behavior of this compound.

| Compound Name | Solvent | Temperature (°C) | Solubility | Reference |

| Piperazine | Water | 25 | Freely Soluble | [8] |

| Piperazine | Ethylene Glycol | 25 | Freely Soluble | [8] |

| Piperazine | Diethyl Ether | 25 | Insoluble | [8] |

| 1-Methylpiperazine | Water | Not Specified | Soluble | [9] |

| 1-Methylpiperazine | Common Organic Solvents | Not Specified | Soluble | [9] |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Logical Relationship of Solubility Factors

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides researchers with the essential tools and knowledge to determine these values accurately. The detailed experimental protocols for the shake-flask and gravimetric methods, along with guidance on appropriate analytical quantification techniques, form a solid foundation for such investigations. The expected solubility trends, based on the molecular structure of this compound and comparative data from related compounds, suggest a preference for polar solvents. The provided workflows and diagrams serve as a clear visual aid for planning and executing solubility studies, ultimately facilitating the effective use of this compound in research and development.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. researchgate.net [researchgate.net]

- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Gravimetric Analysis [wiredchemist.com]

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Utilizing Proline-Based Catalysts

Topic: Enantioselective Synthesis Using Chiral Proline-Derived Organocatalysts with a Focus on Piperazine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific applications of (S)-1-Prolylpiperazine as a direct catalyst in enantioselective synthesis are not extensively documented in readily available literature, the broader class of proline-derived organocatalysts is of paramount importance in modern asymmetric synthesis. This document provides an overview of the application of these catalysts in the synthesis of chiral molecules, with a particular focus on the construction of piperazine and morpholine cores, which are privileged structures in medicinal chemistry. Piperazine and its derivatives are integral components of numerous pharmaceuticals. The ability to synthesize these heterocycles in an enantiomerically pure form is crucial for developing drugs with improved efficacy and reduced side effects.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysts. Proline and its derivatives have emerged as highly effective catalysts for a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. These reactions are fundamental for the construction of complex chiral molecules from simple achiral precursors.

This application note will detail synthetic strategies for accessing enantiomerically enriched piperazines and related aza-heterocycles and provide protocols for key organocatalytic reactions that enable their synthesis.

Key Synthetic Strategies for Enantioselective Synthesis of Piperazines

The enantioselective synthesis of piperazines can be approached through various catalytic methods. One notable strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of a range of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines[1][2].

Another powerful approach is the one-pot, three-step procedure for the enantioselective synthesis of N-protected morpholines and piperazines functionalized at the C2 position. This methodology utilizes an organocatalytic, enantioselective α-chlorination of aldehydes, followed by reductive amination and cyclization. This process provides access to functionalized morpholines and piperazines with good to excellent enantiomeric excess (ee)[3].

The following diagram illustrates a generalized workflow for the synthesis of chiral piperazines, highlighting key catalytic steps.

Caption: Generalized workflows for the enantioselective synthesis of chiral piperazines.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective synthesis of chiral piperazine precursors and related structures using different catalytic systems.

| Entry | Reactants | Catalyst | Product | Yield (%) | ee (%) | Reference |

| 1 | Various Aldehydes | (2R,5R)-Diphenylpyrrolidine | C2-Functionalized N-Benzyl Morpholines | 13–50 overall | 76–98 | [3] |

| 2 | N-Boc-3-allyl-piperazin-2-one | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | α-Allyl-N-Boc-piperazin-2-one | 95 | 94 | [1] |

| 3 | N-Cbz-3-allyl-piperazin-2-one | [Pd₂(pmdba)₃] / (R)-CF₃-PHOX | α-Allyl-N-Cbz-piperazin-2-one | 85 | 92 | [1] |

| 4 | N-PMB-3-(3,3-dimethylallyl)-piperazin-2-one | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | α-(3,3-Dimethylallyl)-N-PMB-piperazin-2-one | 91 | 96 | [1] |

Experimental Protocols

General Protocol for Organocatalytic α-Chlorination of Aldehydes

This protocol is a representative example for the synthesis of chiral α-chloroaldehydes, which are key intermediates in the synthesis of C2-functionalized piperazines[3].

Materials:

-

Aldehyde (1.0 equiv)

-

(2R,5R)-Diphenylpyrrolidine (0.1 equiv)

-

N-Chlorosuccinimide (NCS) (1.2 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a stirred solution of the aldehyde in dichloromethane at room temperature is added (2R,5R)-diphenylpyrrolidine.

-

The reaction mixture is stirred for 10 minutes.

-

N-Chlorosuccinimide is added in one portion.

-

The reaction is stirred at room temperature and monitored by TLC until completion (typically 1-4 hours).

-

Upon completion, the reaction mixture is directly used in the subsequent reductive amination step or quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with DCM.

-

The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude α-chloroaldehyde is purified by flash column chromatography.

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

The following is a general procedure for the enantioselective synthesis of α-substituted piperazin-2-ones[1][2].

Materials:

-

N-Protected piperazin-2-one substrate (1.0 equiv)

-

[Pd₂(pmdba)₃] (0.025 equiv)

-

Chiral PHOX ligand (e.g., (S)-t-Bu-PHOX) (0.05 equiv)

-

Allylic carbonate or carboxylate (1.2 equiv)

-

Base (e.g., Cs₂CO₃) (1.5 equiv)

-

Toluene as solvent

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the N-protected piperazin-2-one substrate, the palladium precursor [Pd₂(pmdba)₃], and the chiral PHOX ligand.

-

Toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst formation.

-

The allylic partner and the base are then added.

-

The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by TLC or HPLC.

-

Once the reaction is complete, it is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The residue is purified by flash chromatography on silica gel to afford the enantioenriched α-substituted piperazin-2-one.

Catalytic Cycle of Proline-Catalyzed Reactions

While this compound was the initial focus, the closely related (S)-proline is a well-understood organocatalyst. Its catalytic cycle typically proceeds through an enamine intermediate. This mechanism is fundamental to its ability to catalyze a wide range of asymmetric transformations.

Caption: Simplified catalytic cycle for a proline-catalyzed reaction via an enamine intermediate.

Conclusion

The field of enantioselective organocatalysis provides powerful tools for the synthesis of chiral molecules that are of significant interest to the pharmaceutical industry. While direct catalytic applications of this compound are not widely reported, the principles of proline-derived catalysis are well-established and can be applied to the synthesis of complex chiral structures, including the valuable piperazine core. The methodologies outlined in these notes, particularly those involving asymmetric functionalization and allylic alkylation, offer robust and reliable pathways to enantiomerically enriched piperazines and related heterocycles. Further research into novel proline-derived catalysts, potentially including this compound, may unlock new and even more efficient synthetic routes.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Use of (S)-1-Prolylpiperazine in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Prolylpiperazine is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, derived from the natural amino acid L-proline, provides a well-defined three-dimensional scaffold that can be strategically incorporated into molecules to enhance their biological activity, selectivity, and pharmacokinetic properties. The presence of a secondary amine on the piperazine ring allows for diverse functionalization, making it a valuable synthon for creating a wide array of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable bioactive molecules.

Application Note 1: Synthesis of Taltobulin (HTI-286) Analogues - Potent Tubulin Polymerization Inhibitors

This compound can be utilized as a key component in the synthesis of analogues of Taltobulin (HTI-286), a potent synthetic analogue of the marine natural product hemiasterlin. Taltobulin and its analogues are powerful inhibitors of tubulin polymerization, a critical process in cell division, making them highly effective anticancer agents. The prolylpiperazine moiety in these structures plays a crucial role in establishing the correct conformation for binding to tubulin.

The general synthetic strategy involves the coupling of a protected this compound derivative with a custom-synthesized dipeptide fragment, followed by deprotection to yield the final bioactive compound. The chirality of the this compound is essential for the high antiproliferative activity of the final molecule.

Logical Relationship: Taltobulin Synthesis Strategy

Caption: Convergent synthesis of Taltobulin analogues.

Quantitative Data: In Vitro Cytotoxicity of Taltobulin Analogues

| Compound | Cell Line | IC50 (nM) |

| Taltobulin (HTI-286) | Various Cancer Cell Lines | Sub-nanomolar |

| Hemiasterlin | Various Cancer Cell Lines | Sub-nanomolar |

Note: Specific IC50 values for analogues synthesized with this compound would be dependent on the specific structural modifications.

Experimental Protocol: General Procedure for Coupling this compound with a Dipeptide Fragment

This protocol is a generalized procedure based on standard peptide coupling techniques often employed in the synthesis of complex molecules like Taltobulin analogues.

Materials:

-

N-Boc-(S)-1-Prolylpiperazine

-

Custom Dipeptide with a C-terminal carboxylic acid

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Coupling Reaction:

-

To a solution of the custom dipeptide (1.0 eq) in anhydrous DMF, add N-Boc-(S)-1-Prolylpiperazine (1.1 eq) and DIPEA (3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected Taltobulin analogue.

-

-

Deprotection:

-

Dissolve the purified protected analogue in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Purify the final Taltobulin analogue by reverse-phase HPLC to obtain the trifluoroacetate salt.

-

Application Note 2: Synthesis of Delafloxacin Analogues - Broad-Spectrum Fluoroquinolone Antibiotics

This compound can be explored as a chiral side chain in the synthesis of novel analogues of Delafloxacin, a broad-spectrum fluoroquinolone antibiotic. The piperazine substituent at the C-7 position of the quinolone core is crucial for the antibacterial activity and spectrum of fluoroquinolones. Introducing the chiral this compound moiety could lead to new derivatives with improved potency, altered bacterial spectrum, or enhanced safety profiles.

The synthesis typically involves a nucleophilic aromatic substitution reaction between the chiral piperazine and the fluoroquinolone core.

Experimental Workflow: Synthesis of Delafloxacin Analogues

Caption: Synthesis of Delafloxacin analogues via SNAr.

Quantitative Data: Antibacterial Activity of Fluoroquinolones

| Compound | Organism | MIC (µg/mL) |

| Delafloxacin | Staphylococcus aureus (MRSA) | 0.008 - 0.5 |

| Delafloxacin | Streptococcus pneumoniae | 0.004 - 0.06 |

| Delafloxacin | Pseudomonas aeruginosa | 0.06 - 4 |

Note: The Minimum Inhibitory Concentration (MIC) values for novel analogues would require experimental determination.

Experimental Protocol: General Procedure for the Synthesis of C-7 Prolylpiperazine Substituted Quinolones

This protocol is a general representation of the nucleophilic aromatic substitution reaction used to introduce piperazine moieties onto a fluoroquinolone core.

Materials:

-

7-Fluoro-quinolone carboxylic acid ethyl ester

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Nucleophilic Aromatic Substitution:

-

In a round-bottom flask, suspend the 7-fluoro-quinolone carboxylic acid ethyl ester (1.0 eq) and this compound (1.2 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester of the Delafloxacin analogue.

-

-

Hydrolysis:

-

Suspend the crude ester in a mixture of ethanol and water.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and then with ethanol.

-

Dry the product under vacuum to yield the final Delafloxacin analogue hydrochloride salt.

-

Signaling Pathway Visualization

Tubulin Polymerization and Cell Cycle Arrest by Taltobulin

Taltobulin and its analogues function by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

Caption: Mechanism of action of Taltobulin analogues.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-Prolylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract